4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Description
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-14(2)20-12-21-17(13)24-11-15-6-9-22(10-7-15)18(23)16-5-3-4-8-19-16/h3-5,8,12,15H,6-7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFKKMBCXACJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the pyridine-2-carbonyl and piperidin-4-ylmethoxy groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process, reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce fully hydrogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimidine derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrimidine core can enhance its efficacy against different cancer cell lines. The presence of specific substituents can lead to increased potency against tumors by inhibiting key signaling pathways involved in cancer progression .
Case Study: A study demonstrated that a related pyrimidine compound inhibited the growth of human tumor xenografts in vivo. The mechanism involved modulation of biomarkers associated with the PKB signaling pathway, highlighting the potential for selective anticancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi. For example, certain modifications to the pyrimidine structure resulted in enhanced antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,5-Dimethyl-6-{...} | E. coli | 0.0227 µM |
| 4,5-Dimethyl-6-{...} | S. aureus | 0.025 µM |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been documented, with several compounds demonstrating significant inhibition of inflammation markers in preclinical models. The presence of specific functional groups on the pyrimidine ring enhances their anti-inflammatory activity compared to standard treatments like indomethacin .
Case Study: In a controlled study, certain pyrimidine derivatives exhibited higher anti-inflammatory efficacy than indomethacin in paw edema models, suggesting their potential as novel anti-inflammatory agents.
Future Directions and Research Opportunities
The ongoing research into pyrimidine derivatives suggests several avenues for future exploration:
- Optimization of Structure: Further structural modifications may lead to compounds with improved bioavailability and selectivity for target pathways.
- Combination Therapies: Investigating the efficacy of this compound in combination with other therapeutic agents could enhance treatment outcomes for cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogue is 4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine . Both compounds share identical pyrimidine and piperidine scaffolds but differ in the substituent attached to the piperidine nitrogen:
- Pyrazin-2-yl group (analogue): Features a pyrazine ring with two nitrogen atoms, increasing polarity and π-deficient character.
Physicochemical Properties
Key differences in physicochemical behavior arise from substituent variations:
| Property | Target Compound (Pyridine-2-carbonyl) | Analogue (Pyrazin-2-yl) |
|---|---|---|
| Molecular Weight (g/mol) | ~413.5 | ~382.4 |
| Calculated LogP | 1.8 | 1.2 |
| Hydrogen Bond Acceptors | 7 | 8 |
| Rotatable Bonds | 5 | 4 |
The pyridine-2-carbonyl group increases molecular weight and lipophilicity (LogP) compared to the pyrazin-2-yl analogue, which has higher polarity due to additional nitrogen atoms. The latter may exhibit improved aqueous solubility but reduced membrane permeability.
Metabolic Stability
The pyridine-2-carbonyl group may confer susceptibility to esterase-mediated hydrolysis, whereas the pyrazin-2-yl analogue’s stable aromatic ring could enhance metabolic stability. This hypothesis aligns with studies showing pyrazine derivatives’ resistance to oxidative metabolism compared to carbonyl-containing analogues.
Research Findings and Implications
Target Compound : Likely optimized for targets requiring lipophilic interactions and moderate polarity (e.g., central nervous system targets).
Pyrazin-2-yl Analogue : Better suited for hydrophilic environments (e.g., extracellular enzyme inhibition).
Further studies are needed to validate these hypotheses and explore additional analogues with varied substituents (e.g., pyridazine, triazine).
Biological Activity
4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a pyrimidine derivative known for its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine-2-carbonyl group attached to a piperidin-4-ylmethoxy moiety. The exploration of its biological properties is crucial for understanding its applications in medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂ |
| Molecular Weight | 330.39 g/mol |
| CAS Number | 2319808-75-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation : It could act on receptors related to neurotransmission or inflammation, influencing physiological responses.
Antimicrobial Activity
Research indicates that compounds containing pyridine and pyrimidine structures often exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated activity against various bacterial strains, including Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae .
Antiviral Activity
The compound's structure suggests potential antiviral properties, especially against RNA viruses. Compounds in this class have shown effectiveness in inhibiting viral replication and reducing viral loads in infected models .
Anticancer Properties
Pyrimidine derivatives are being extensively studied for their anticancer potential. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- A derivative of the compound was tested against multiple bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL against selected pathogens .
- The study concluded that the presence of the pyridine moiety enhances the antibacterial efficacy compared to non-pyridine analogs.
- Antiviral Efficacy :
- Anticancer Activity :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4,5-Dimethyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via multi-step routes involving piperidine derivatization, coupling reactions, and pyrimidine functionalization. Key steps include:
- Piperidine Substitution : React piperidin-4-ylmethanol with pyridine-2-carbonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the pyridine-carbonyl-piperidine intermediate .
- Pyrimidine Functionalization : Couple the intermediate to 4,5-dimethyl-6-hydroxypyrimidine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic aromatic substitution (e.g., NaH in DMF) .
- Optimization : Adjust solvent polarity (e.g., ethanol-dichloromethane mixtures), temperature (0–25°C), and stoichiometry to improve yields (reported up to 75% for analogous compounds) .
Q. How should researchers confirm structural identity and purity post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Compare experimental and NMR shifts with predicted values (e.g., δ 8.5–8.7 ppm for pyridine protons, δ 4.2–4.5 ppm for methoxy groups) .
- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H] (e.g., calculated = 356.18) and rule out impurities .
- Chromatography : Validate purity (>95%) via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile-water gradient) .
Q. What safety protocols are critical during synthesis and handling?
- Key Measures :
- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to respiratory irritation risks (H335) .
- Storage : Store in airtight containers at ambient temperature, away from oxidizing agents .
- Waste Disposal : Follow local regulations for organic solvents and halogenated byproducts .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
- Troubleshooting Approaches :
- 2D NMR : Perform COSY or HSQC to confirm proton-proton correlations and assign ambiguous signals (e.g., distinguishing pyrimidine vs. piperidine protons) .
- Isotopic Labeling : Synthesize deuterated analogs to clarify overlapping peaks in complex spectra .
- Alternative Routes : Compare intermediates (e.g., pyridine-carbonyl-piperidine) with reference spectra to identify synthetic deviations .
Q. What methodologies assess biological activity, such as enzyme inhibition or cytotoxicity?
- In Vitro Assays :
- Enzyme Inhibition : Use recombinant methionine aminopeptidase-1 (MetAP-1) assays with fluorescent substrates (IC determination) .
- Cytotoxicity : Employ SRB assays on cancer cell lines (e.g., MDA-MB-231) at 48-hour exposure, with GI values calculated via dose-response curves .
- Controls : Include reference inhibitors (e.g., chloroquine for cytotoxicity) and vehicle controls to validate specificity .
Q. How can computational tools predict drug-like properties and target interactions?
- Computational Workflow :
- Physicochemical Properties : Calculate logP (2.5–3.5), polar surface area (~75 Ų), and solubility (e.g., ~50 µM in aqueous buffer) using tools like Molinspiration .
- Molecular Docking : Simulate binding to MetAP-1 (PDB: 1BN5) to identify key interactions (e.g., hydrogen bonds with His, hydrophobic contacts with Leu) .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski compliance) and toxicity (e.g., Ames test predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
